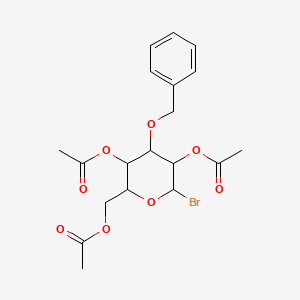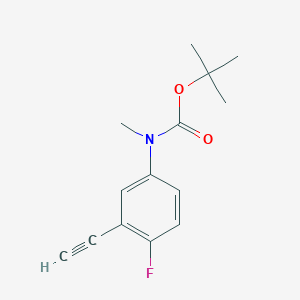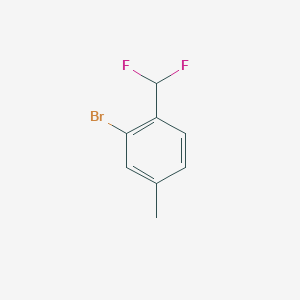
(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features multiple functional groups, including acetoxy, bromo, and phenylmethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of esterification, bromination, and acetylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of specific functional groups on biological activity.
Industry: It may be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary, but they often involve the modulation of biochemical processes through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Diacetyloxy-6-chloro-4-phenylmethoxyoxan-2-yl)methyl acetate
- (3,5-Diacetyloxy-6-fluoro-4-phenylmethoxyoxan-2-yl)methyl acetate
- (3,5-Diacetyloxy-6-iodo-4-phenylmethoxyoxan-2-yl)methyl acetate
Uniqueness
The uniqueness of (3,5-Diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromo group, in particular, can influence its behavior in substitution reactions and its potential biological activity.
Properties
Molecular Formula |
C19H23BrO8 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
(3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3 |
InChI Key |
CGABNHMTZHBNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B15089595.png)
![[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089599.png)
![3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B15089616.png)
![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)
![DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-](/img/structure/B15089623.png)


![2-(3,3-Difluoropyrrolidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B15089646.png)


![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)

![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)

